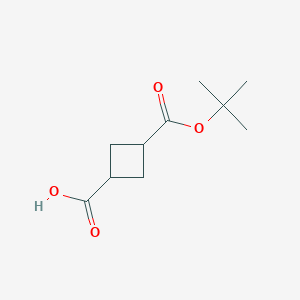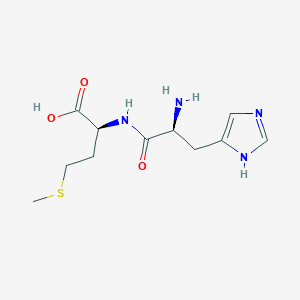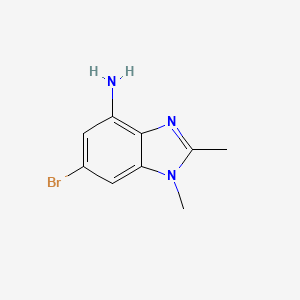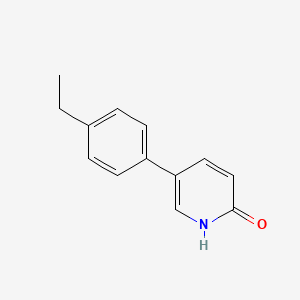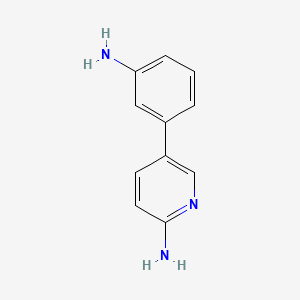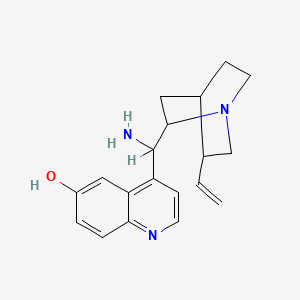
(8alpha,9S)-9-Aminocinchonan-6'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8alpha,9S)-9-Aminocinchonan-6’-ol is a chiral compound derived from cinchona alkaloids. It is known for its unique stereochemistry and has been studied for various applications in chemistry and medicine. The compound is characterized by its specific configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9S)-9-Aminocinchonan-6’-ol typically involves the modification of cinchona alkaloids. One common method is the reduction of cinchonine or cinchonidine, followed by selective functionalization to introduce the amino group at the 9-position. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of (8alpha,9S)-9-Aminocinchonan-6’-ol may involve large-scale reduction processes and subsequent purification steps. The use of continuous flow reactors and advanced separation techniques like chromatography can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(8alpha,9S)-9-Aminocinchonan-6’-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, typically using agents like sodium borohydride.
Substitution: The amino group at the 9-position can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (8alpha,9S)-9-Aminocinchonan-6’-ol. These derivatives can have different functional groups and properties, making them useful for different applications .
Scientific Research Applications
(8alpha,9S)-9-Aminocinchonan-6’-ol has been studied for its applications in:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (8alpha,9S)-9-Aminocinchonan-6’-ol involves its interaction with molecular targets through its chiral centers. The specific configuration allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. The amino group at the 9-position can form hydrogen bonds and participate in electrostatic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (8alpha,9S)-6’-Methoxycinchonan-9-amine
- (8alpha,9S)-N-(8-Quinolinylsulfonyl)-6’-methoxycinchonan-9-amine
Uniqueness
(8alpha,9S)-9-Aminocinchonan-6’-ol is unique due to its specific stereochemistry and the presence of the amino group at the 9-position. This configuration provides distinct reactivity and binding properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Properties
IUPAC Name |
4-[amino-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methyl]quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEMLWTWKOYCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)
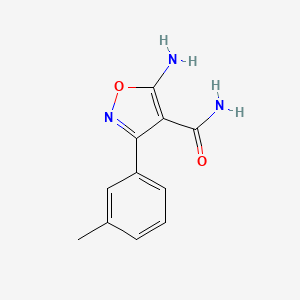
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

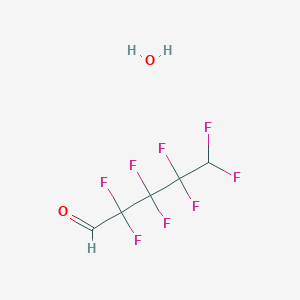
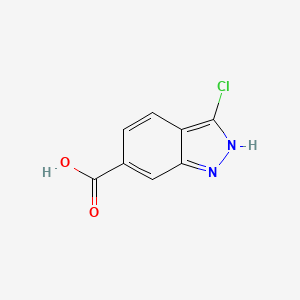
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
